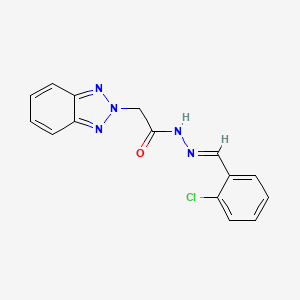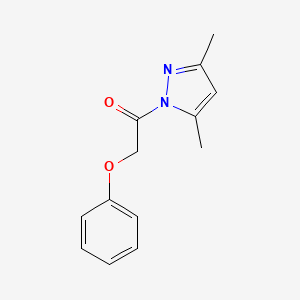
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2-chlorobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzotriazole derivatives, including compounds similar to our subject, typically involves the reaction of benzotriazole acetohydrazide with various benzaldehydes. For instance, 2-(1H-Benzotriazol-1-yl)-N-(2-hydroxybenzylidene)acetohydrazide was synthesized by reacting 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-hydroxybenzaldehyde, showcasing a method that may parallel the synthesis of our target compound (Shi et al., 2007).
Molecular Structure Analysis
The molecular and electronic structure of benzohydrazide derivatives, akin to our compound, has been extensively investigated. Notable studies involve X-ray single crystal diffraction and various computational methods to elucidate their structure (Demir et al., 2012). Such analyses provide insights into the geometrical configuration, vibrational frequencies, and electronic properties, crucial for understanding the compound's behavior and reactivity.
Chemical Reactions and Properties
Benzotriazole derivatives engage in a range of chemical reactions, owing to their versatile functional groups. They have been utilized in the synthesis of various heterocyclic compounds, demonstrating their reactivity and potential as intermediates in organic synthesis (Al-Omran & El-Khair, 2016).
Physical Properties Analysis
The physical properties of benzotriazole derivatives are influenced by their molecular structure. Parameters such as solubility, melting point, and crystal structure are determined by the nature of substituents and the molecular framework. While specific data on our target compound might not be readily available, studies on similar compounds offer valuable comparisons and expectations (Ji & Shi, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential chemical transformations, are crucial for the application of benzotriazole derivatives. These properties are often explored through studies involving their reactions with other chemical entities, providing insights into their potential uses in synthetic chemistry and material science (Zhou & Ma, 2012).
科学的研究の応用
Synthesis and Antifungal Activity
A study focused on synthesizing a series of compounds, including 2-(1H-benzotriazol-1-yl)-N'-(substituted phenyl/heteroaryl methylidene) acetohydrazides, which demonstrated moderate to good antifungal activity against C. albicans. This research highlights the potential of such compounds in developing new antifungal treatments (Toraskar, Kadam, & Kulkarni, 2009).
Anticancer Evaluation
Another investigation synthesized derivatives from a similar chemical structure and evaluated their anticancer activity. One compound showed significant activity against breast cancer cell lines, indicating the potential application of these compounds in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Neurodegenerative Diseases Treatment
Research into new Schiff bases derived from similar chemical frameworks aimed at finding treatments for neurodegenerative diseases, particularly Alzheimer’s disease. The study used bioinformatics tools to predict the binding to therapeutic targets, demonstrating potential applicability in neurodegenerative disorders treatment (Avram et al., 2021).
Anticonvulsant Properties
A series of compounds including 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides were synthesized and evaluated for anticonvulsant activity. The study found significant activity against psychomotor seizures in mice, highlighting their potential as anticonvulsant agents (Kumar & Tripathi, 2012).
Antimicrobial Agents
Research on N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives discovered their effectiveness as antibacterial agents against various Gram-positive and Gram-negative bacterial strains. This indicates their potential use in developing new antibiotics (Rani, Kaur, Sharma, Kumar, & Singh, 2021).
特性
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-6-2-1-5-11(12)9-17-18-15(22)10-21-19-13-7-3-4-8-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDQEZWBSMNPT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)
![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

